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Compound of Interest

Compound Name: 2,3-Difluoro-5-methylbenzonitrile

Cat. No.: B3026528 Get Quote

An In-Depth Technical Guide to 2,3-Difluoro-5-methylbenzonitrile

Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic properties of 2,3-Difluoro-5-methylbenzonitrile (CAS No. 1003712-18-2). As a

substituted fluorinated aromatic nitrile, this compound represents a valuable and strategic

building block for medicinal chemistry and materials science. The strategic placement of two

ortho-fluorine atoms, a meta-methyl group, and a nitrile functionality creates a unique electronic

and steric profile, influencing its reactivity and potential applications. This document

consolidates available data and theoretical analysis to serve as a critical resource for

researchers, synthetic chemists, and drug development professionals. We will delve into its

physicochemical characteristics, predictive spectroscopic signatures, chemical reactivity,

plausible synthetic routes, and its emerging role in the design of targeted therapeutics.

Core Physicochemical Properties
2,3-Difluoro-5-methylbenzonitrile is a poly-substituted aromatic compound whose properties

are dictated by the interplay of its functional groups. The nitrile group and fluorine atoms act as

electron-withdrawing groups, while the methyl group is weakly electron-donating. This

substitution pattern is crucial for its utility in creating complex molecular architectures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3026528?utm_src=pdf-interest
https://www.benchchem.com/product/b3026528?utm_src=pdf-body
https://www.benchchem.com/product/b3026528?utm_src=pdf-body
https://www.benchchem.com/product/b3026528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 1003712-18-2 [1][2][3]

Molecular Formula C₈H₅F₂N [2][3][4]

Molecular Weight 153.13 g/mol [2][3][4]

Appearance
Typically a solid (white to off-

white)

Inferred from related

compounds

Melting Point Data not readily available [1][5]

Boiling Point Data not readily available [1][5]

Purity
Commercially available up to

≥98%
[4]

Solubility

Low solubility in water; soluble

in common organic solvents

(e.g., Dichloromethane,

Chloroform, Ethyl Acetate)

Inferred from related

compounds[6]

Spectroscopic Data Analysis & Interpretation
While specific experimental spectra for 2,3-Difluoro-5-methylbenzonitrile are not widely

published, a robust prediction of its spectroscopic characteristics can be made based on

established principles and data from closely related isomers.[7][8][9]

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2230-2240 cm⁻¹,

which is characteristic of an aromatic nitrile.[7]

C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically

between 1100-1300 cm⁻¹, corresponding to the C-F stretching vibrations.

Aromatic C=C Stretch: Multiple medium to weak bands will appear in the 1450-1600 cm⁻¹

region.
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C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic

C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the substitution pattern of the

aromatic ring.

¹H NMR:

Aromatic Protons (2H): Two signals are expected in the aromatic region (~7.0-7.6 ppm).

These protons, located at C4 and C6, will appear as complex multiplets due to proton-

proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling.

Methyl Protons (3H): A singlet or a narrow triplet/doublet of doublets will appear in the

aliphatic region (~2.3-2.5 ppm). The fine splitting may arise from small ⁴JHF and ⁵JHF

couplings to the fluorine atoms.

¹³C NMR:

Nitrile Carbon (CN): A signal is expected around 115-120 ppm.[10] This carbon will likely

show coupling to the adjacent fluorine atoms.

Fluorine-Bearing Carbons (C2, C3): These two carbons will exhibit large one-bond carbon-

fluorine couplings (¹JCF) and will appear as distinct doublets (or doublet of doublets) in the

range of 150-165 ppm.

Other Aromatic Carbons (C1, C4, C5, C6): These carbons will appear in the typical

aromatic region of 110-140 ppm, each showing smaller multi-bond C-F couplings.

Methyl Carbon (CH₃): A signal will be present in the upfield region, around 15-20 ppm.

¹⁹F NMR:

Two distinct signals are expected for the two non-equivalent fluorine atoms at C2 and C3.

Each signal will be split by the other fluorine (³JFF) and by adjacent protons (³JFH, ⁴JFH),

resulting in complex multiplets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://spectrabase.com/spectrum/BkiF51eeoBw
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) at m/z = 153.13, confirming the

molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to

verify the elemental composition of C₈H₅F₂N.

Chemical Reactivity and Synthetic Utility
The reactivity of 2,3-Difluoro-5-methylbenzonitrile is governed by the electronic properties of

its substituents.

Nitrile Group (-CN): This group is a versatile synthetic handle. It can undergo:

Hydrolysis: Conversion to a carboxylic acid (-COOH) or amide (-CONH₂) under acidic or

basic conditions.

Reduction: Transformation into a primary amine (-CH₂NH₂) using reducing agents like

LiAlH₄ or catalytic hydrogenation.

Organometallic Addition: Reaction with Grignard or organolithium reagents to form

ketones after hydrolysis.

Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution

due to the strong electron-withdrawing effects of the two fluorine atoms and the nitrile group.

[11] The ortho/para-directing methyl group is electronically overridden. Any substitution

would likely be directed to the C6 position. Conversely, the high degree of electron deficiency

makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at

positions activated by the electron-withdrawing groups if a suitable leaving group were

present.

The "ortho-fluoro effect" is a critical consideration; the presence of a fluorine atom ortho to the

nitrile can influence C-CN bond activation in organometallic reactions, a property of increasing

interest in synthetic methodology.[12]

Synthesis and Purification Workflow
A definitive, published synthesis for 2,3-Difluoro-5-methylbenzonitrile is not readily available.

However, a plausible and robust synthetic strategy can be designed based on established
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organometallic cross-coupling reactions or halogen-exchange methods. A common approach

involves the cyanation of an aryl halide.

Diagram: Proposed Synthetic Workflow

1-Bromo-2,3-difluoro-5-methylbenzene
(Starting Material)

Cyanation Reaction

CuCN or Zn(CN)₂
Pd Catalyst (e.g., Pd(PPh₃)₄)

High-boiling solvent (e.g., DMF, NMP)
Heat

Crude Product Mixture

Workup & Extraction

Quench, Dilute
Extract with organic solvent

Purification

Silica Gel Column Chromatography
or Recrystallization

2,3-Difluoro-5-methylbenzonitrile
(Final Product)

Characterization (NMR, MS, IR)

Click to download full resolution via product page
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Caption: A plausible synthetic route via Palladium-catalyzed cyanation.

Protocol: Representative Synthesis via Cyanation
This protocol is a representative example based on standard procedures for aryl nitrile

synthesis and should be adapted and optimized.[13]

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux

condenser, magnetic stir bar, and nitrogen inlet, add 1-bromo-2,3-difluoro-5-methylbenzene

(1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0)

(Pd(PPh₃)₄, 0.05 eq).

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous

dimethylformamide (DMF) via syringe.

Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the

reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-24

hours).

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into an

aqueous solution of sodium bicarbonate or ammonia and stir for 30 minutes.

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic

layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify

the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl

acetate gradient) to yield the pure 2,3-Difluoro-5-methylbenzonitrile.

Applications in Drug Discovery and Research
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal

chemistry, often leading to enhanced metabolic stability, increased binding affinity, and

improved pharmacokinetic profiles.[14][15] Fluorinated benzonitriles are highly sought-after

scaffolds for these reasons.

Diagram: Role in Drug Design Logic
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Structural Features of
2,3-Difluoro-5-methylbenzonitrile

Conferred Physicochemical Properties

Improved Pharmacological Profile

Ortho-Difluoro Motif

Blocked Metabolic Sites Fine-tunes pKa

Nitrile Group

Hydrogen Bond Acceptor

Enhanced Binding Affinity

Methyl Group

Modulated Lipophilicity (logP)

Improved Cell PermeabilityIncreased Metabolic Stability

Click to download full resolution via product page

Caption: Structure-Property relationships in drug design.

Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional

groups, like a carbonyl, and can serve as a hydrogen bond acceptor in enzyme active sites.

Metabolic Blocking: The strong C-F bonds are resistant to metabolic oxidation by cytochrome

P450 enzymes. Placing fluorine atoms at strategic positions can block unwanted metabolism

of a drug molecule, thereby increasing its half-life.[15]

Scaffold for Inhibitors: Substituted benzonitriles are key components in a variety of enzyme

inhibitors and receptor modulators. While this specific isomer is not explicitly cited in major

approved drugs, related structures are crucial in the development of Poly(ADP-ribose)

polymerase (PARP) inhibitors for cancer therapy and metabotropic glutamate receptor 5

(mGluR5) modulators for neurological disorders.[16]

Safety, Handling, and Storage
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As with any laboratory chemical, 2,3-Difluoro-5-methylbenzonitrile should be handled with

care, following standard safety protocols. The safety information below is based on data for

structurally similar fluorinated and nitrated aromatic compounds.[6][17]

Hazard Classification: Likely classified as harmful if swallowed, in contact with skin, or if

inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][17]

Personal Protective Equipment (PPE):

Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber).

Eye Protection: Use safety glasses with side-shields or chemical goggles.

Skin and Body Protection: Wear a lab coat.

Respiratory Protection: Handle in a well-ventilated fume hood. If dust or aerosols may be

generated, use an approved particulate respirator.[18]

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep

away from heat, sparks, open flames, and incompatible substances such as strong oxidizing

agents.

Disposal: Dispose of waste material in accordance with local, regional, and national

regulations. Waste should be handled as hazardous.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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